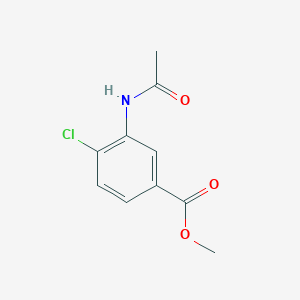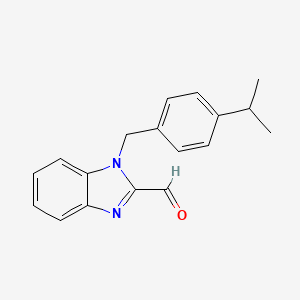![molecular formula C15H14ClNO3S B5861121 N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is widely used in the synthesis of various organic compounds and has been studied extensively for its potential applications in the field of medicine and other scientific disciplines.
Mecanismo De Acción
The exact mechanism of action of CES is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. Additionally, CES has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CES has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been shown to reduce oxidative stress and improve mitochondrial function. Additionally, CES has been shown to have a neuroprotective effect, protecting nerve cells from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CES in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in large quantities, making it ideal for use in large-scale experiments. However, one limitation of using CES is its potential toxicity, as the compound has been shown to be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are a number of potential future directions for research on CES. One area of interest is the development of new drugs based on the structure of CES, which could potentially be used to treat a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of CES and its potential applications in the field of medicine. Finally, more research is needed to determine the long-term safety and efficacy of CES in humans.
Métodos De Síntesis
The synthesis of CES involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure CES.
Aplicaciones Científicas De Investigación
CES has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, CES has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-5-3-4-6-15(11)17(12(2)18)21(19,20)14-9-7-13(16)8-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFSNUMLMDULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)sulfonyl-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)


![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
